2-(4-fluorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNOS/c1-20-15-9-13-6-7-14(10-15)18(13)16(19)8-11-2-4-12(17)5-3-11/h2-5,13-15H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCLSUCIGHOHRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the fluorophenyl group: This can be achieved through electrophilic aromatic substitution reactions.
Introduction of the methylthio group: This step may involve nucleophilic substitution reactions.
Construction of the azabicyclo octane structure: This complex step often requires cyclization reactions under specific conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-(4-fluorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Analogues of 8-Azabicyclo[3.2.1]octane Derivatives
Key Findings from Comparative Analysis
Substituent Effects on Lipophilicity :
- Methylthio (target compound) and phenylsulfonyl () groups provide distinct logP profiles. The methylthio group (logP ~3.0) balances lipophilicity better than polar sulfonamides (logP ~2.0) or highly lipophilic bis-fluorophenyl groups (logP ~4.5) .
- Fluorophenyl moieties are recurrent in analogues (e.g., ), suggesting their role in enhancing blood-brain barrier penetration or receptor affinity.
Synthetic Accessibility :
- The target compound’s methylthio group may be synthesized via thiol-alkylation, similar to methods in (yield: 50–70%) .
- Tropifexor’s complex oxazole and benzothiazole substituents require multi-step synthesis (low yield: ~20–30%) .
’s bromo-thiophene analogue highlights steric bulk’s impact on target selectivity, a contrast to the target compound’s streamlined structure .
Biological Activity
The compound 2-(4-fluorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone , also referred to as FLB 414, is an organic molecule that has garnered interest due to its potential biological activities, particularly in the realm of anticonvulsant properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
FLB 414 features a complex bicyclic structure characterized by:
- A 4-fluorophenyl moiety.
- An 8-azabicyclo[3.2.1]octane framework.
- A methylthio group that enhances its chemical reactivity.
The presence of a ketone functional group is critical for various biological interactions and activities.
Anticonvulsant Activity
Research has indicated that FLB 414 exhibits anticonvulsant properties . A significant study conducted by Muroi et al. in 1998 demonstrated its effectiveness in maximal electroshock (MES) and picrotoxin seizure models in mice, suggesting its potential utility in treating seizure disorders . However, the exact mechanisms underlying these effects remain poorly understood, necessitating further investigation.
Summary of Anticonvulsant Studies
| Study | Model Used | Findings |
|---|---|---|
| Muroi et al., 1998 | MES and picrotoxin seizure models | Demonstrated anticonvulsant activity; requires further mechanistic studies. |
While detailed mechanisms are still under investigation, the structural characteristics of FLB 414 suggest possible interactions with neurotransmitter systems, particularly those involved in seizure modulation. The methylthio group may play a role in enhancing binding affinity to relevant receptors or enzymes.
Potential Therapeutic Applications
The unique structure of FLB 414 positions it as a candidate for various therapeutic applications beyond anticonvulsant effects. Computer-aided predictions indicate potential activities against specific biological targets, including:
- Neurological disorders.
- Pain management.
- Possible antimicrobial properties based on structural similarities with other bioactive compounds.
Case Studies and Research Findings
Although comprehensive clinical data is limited, several studies have explored the pharmacological profiles of compounds structurally related to FLB 414. These studies highlight the importance of further research into its therapeutic applications.
Notable Research Findings
- Anticonvulsant Studies : As mentioned earlier, Muroi et al.'s study provided initial evidence for anticonvulsant activity.
- Structural Activity Relationship (SAR) : Ongoing research into SAR has revealed that modifications to the fluorophenyl and bicyclic structures can significantly alter biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
